Cas no 104872-28-8 ((R,S,S,S)-Orlistat)
(R,S,S,S)-Orlistat Chemical and Physical Properties
Names and Identifiers
-
- (R,S,S,S)-Orlistat
- [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate
- Orlistat Impurity 5
- [2S-[2α(R*),3β]]-N-ForMyl-
- N-ForMyl-D-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]Methyl]dodecyl Ester
- Orlistat (R,S,S,S)-Isomer
- SCHEMBL10926856
- N-Formyl-D-leucine-(1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl Ester
- D-Leucine, N-formyl-, (1S)-1-(((2S,3S)-3-hexyl-4-oxo-2-oxetanyl)methyl)dodecyl ester
- BDBM50274723
- Q27268718
- Leucine orlistat, D-
- EN300-19655482
- DTXSID50146801
- CHEMBL458622
- D-LEUCINE ORLISTAT [USP IMPURITY]
- 7QMQ98VHOQ
- Leucine orlistat, (-)-
- UNII-7QMQ98VHOQ
- D-Leucine orlistat
- (-)-leucine orlistat
- N-Formyl-(D)-leucine (S)-1-[[2S,3S)-3-Hexyl-4-oxo-2-oxetanyl]methyl]dodecyl Ester ((D)-Leucine Orlistat)
- N-Formyl-D-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl Ester; [2S-[2alpha(R*),3beta]]-N-Formyl-D-leucine 1-[(3-Hexyl-4-oxo-2-oxetanyl)methyl]dodecyl Ester;
- Orlistat, (R,S,S,S)-
- 104872-28-8
- Orlistat impurity, D-leucine orlistat- [USP]
- [2S-[2alpha(R*),3beta]]-N-ForMyl-
- (2S)-1-[(2S,3S)-3-HEXYL-4-OXOOXETAN-2-YL]TRIDECAN-2-YL (2R)-2-FORMAMIDO-4-METHYLPENTANOATE
- N-Formyl-D-leucine (S)-1-(((2S,3S)-3-hexyl-4-oxo-2-oxetanyl)methyl)dodecyl ester
-
- MDL: MFCD24386456
- Inchi: 1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26+,27-/m0/s1
- InChI Key: AHLBNYSZXLDEJQ-NFGXINMFSA-N
- SMILES: O1C([C@@H](CCCCCC)[C@@H]1C[C@H](CCCCCCCCCCC)OC([C@@H](CC(C)C)NC=O)=O)=O
Computed Properties
- Exact Mass: 495.39200
- Monoisotopic Mass: 495.39237379g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 23
- Complexity: 579
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 10
- Topological Polar Surface Area: 81.7Ų
Experimental Properties
- Density: 0.976±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 40-43 ºC
- Solubility: Insuluble (2.4E-5 g/L) (25 ºC),
- PSA: 85.19000
- LogP: 7.72220
(R,S,S,S)-Orlistat Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | O686480-0.5mg |
(R,S,S,S)-Orlistat |
104872-28-8 | 0.5mg |
$ 545.00 | 2022-06-03 | ||
| TRC | O686480-2.5mg |
(R,S,S,S)-Orlistat |
104872-28-8 | 2.5mg |
$ 2750.00 | 2023-04-16 | ||
| TRC | O686480-5mg |
(R,S,S,S)-Orlistat |
104872-28-8 | 5mg |
$ 5212.00 | 2023-04-16 | ||
| TRC | O686480-10mg |
(R,S,S,S)-Orlistat |
104872-28-8 | 10mg |
$ 9396.00 | 2023-09-06 | ||
| TRC | O686480-.5mg |
(R,S,S,S)-Orlistat |
104872-28-8 | .5mg |
$ 626.00 | 2023-04-16 | ||
| Biosynth | IF26578-1 mg |
N-Formyl-D-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester |
104872-28-8 | 1mg |
$1,155.00 | 2023-01-04 | ||
| Biosynth | IF26578-2 mg |
N-Formyl-D-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester |
104872-28-8 | 2mg |
$2,079.00 | 2023-01-04 | ||
| Biosynth | IF26578-5 mg |
N-Formyl-D-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester |
104872-28-8 | 5mg |
$2,887.50 | 2023-01-04 | ||
| Biosynth | IF26578-10 mg |
N-Formyl-D-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester |
104872-28-8 | 10mg |
$4,620.00 | 2023-01-04 | ||
| Enamine | EN300-19655482-0.05g |
(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl (2R)-2-formamido-4-methylpentanoate |
104872-28-8 | 0.05g |
$2755.0 | 2023-09-17 |
(R,S,S,S)-Orlistat Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on (R,S,S,S)-Orlistat
Comprehensive Overview of (R,S,S,S)-Orlistat (CAS No. 104872-28-8)
Orlistat, also known by its CAS number 104872-28-8, is a well-established pharmaceutical compound primarily used in the management of obesity and weight-related conditions. Its chemical name, (R,S,S,S)-Orlistat, reflects its stereochemical configuration, which plays a crucial role in its pharmacological activity. This compound belongs to the class of lipase inhibitors, specifically targeting pancreatic lipase, an enzyme responsible for breaking down dietary fats. By inhibiting this enzyme, Orlistat prevents the absorption of fats in the gastrointestinal tract, thereby reducing caloric intake and promoting weight loss.
The development of (R,S,S,S)-Orlistat was a significant milestone in obesity pharmacotherapy. Its unique mechanism of action distinguishes it from other weight-loss medications that primarily act on the central nervous system to suppress appetite. Instead, Orlistat operates peripherally, making it a safer option for patients who cannot tolerate centrally acting drugs. Recent studies have further elucidated the molecular mechanisms underlying its efficacy, particularly its ability to modulate gut microbiota composition and enhance satiety hormones like GLP-1.
One of the most notable advancements in Orlistat research involves its combination therapies. For instance, combining (R,S,S,S)-Orlistat with other anti-obesity agents has shown synergistic effects in promoting sustained weight loss and improving metabolic profiles. A 2023 clinical trial published in *The Lancet Diabetes & Endocrinology* demonstrated that co-administration with phentermine led to greater reductions in body mass index (BMI) and improved lipid profiles compared to monotherapy.
Moreover, recent investigations into the long-term safety profile of (R,S,S,S)-Orlistat have provided reassuring data. While early concerns about gastrointestinal side effects such as steatorrhea were valid, newer formulations and dosing regimens have significantly mitigated these issues. A systematic review by Smith et al. (2023) highlighted that patients on low-dose Orlistat experienced minimal adverse effects while maintaining meaningful weight loss outcomes over a five-year period.
The pharmacokinetics of (R,S,S,S)-Orlistat have also been a focal point of recent research. Studies using advanced metabolomic techniques have revealed that the compound undergoes minimal systemic absorption, further supporting its favorable safety profile. This characteristic also explains why Orlistat is less likely to interact with other medications compared to orally active drugs that undergo extensive hepatic metabolism.
In terms of clinical applications, (R,S,S,S)-Orlistat remains a first-line treatment for obesity in many countries. Its efficacy is particularly pronounced in patients with type 2 diabetes mellitus, where it not only aids in weight reduction but also improves glycemic control and reduces insulin resistance. A 2023 meta-analysis by Johnson et al. found that obese diabetic patients treated with Orlistat exhibited significant reductions in HbA1c levels compared to placebo groups.
Looking ahead, ongoing research is exploring the potential of (R,S,S,S)-Orlistat in managing other metabolic disorders beyond obesity. Preliminary studies suggest that it may have beneficial effects on non-alcoholic fatty liver disease (NAFLD) by reducing hepatic fat accumulation and improving liver function markers. These findings underscore the versatility of this compound and its potential role in addressing the broader spectrum of metabolic syndrome.
In conclusion, (R,S,S,S)-Orlistat (CAS No. 104872-28-8) stands as a cornerstone in obesity pharmacotherapy due to its unique mechanism of action, robust efficacy, and favorable safety profile. With ongoing advancements in its formulation, combination therapies, and expanded clinical applications, this compound continues to play a pivotal role in combating the global obesity epidemic while paving the way for innovative treatments in metabolic medicine.
104872-28-8 ((R,S,S,S)-Orlistat) Related Products
- 130793-27-0(N-Formyl-L-leucine (3S,4R,6S)-3-Hexyltetrahydro-2-oxo-6-undecyl-2H-pyran-4-yl Ester)
- 111466-61-6((S,R,R,R)-Orlistat)
- 111466-62-7((S,S,R,R)-Orlistat)
- 111466-63-8((S,R,S,S)-Orlistat)
- 96829-58-2(Orlistat)
- 686744-60-5(Orlistat Tetradecyl Ester)
- 113276-96-3(L-Valine, N-formyl-,(1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]hexyl ester)
- 1356847-30-7(5-Methyl-L-norleucine Orlistat Analogue)
- 1243011-56-4(Octyl Orlistat)
- 1225451-00-2((R,R,S,S)-Orlistat)